Osm-LO-5

Description

Osm-LO-5 (CAS No. 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. Structurally, it is identified as a benzaldehyde derivative containing fluorine and hydroxyl substituents, which confer distinct physicochemical properties. Key characteristics include a topological polar surface area (TPSA) of 37.3 Ų, moderate solubility (1.21 mg/mL), and log partition coefficients (logP) ranging from 1.23 (iLOGP) to 1.92 (SILICOS-IT), indicating balanced lipophilicity and hydrophilicity .

This compound exhibits notable biological relevance, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmaceutical applications. Its synthesis involves bromination in acetic acid at 45°C for 26 hours, yielding 48% under optimized conditions .

Properties

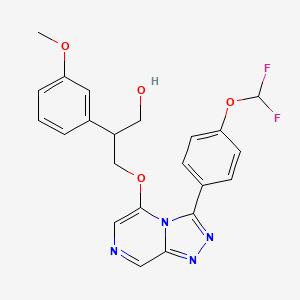

Molecular Formula |

C22H20F2N4O4 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(3-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C22H20F2N4O4/c1-30-18-4-2-3-15(9-18)16(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-5-7-17(8-6-14)32-22(23)24/h2-11,16,22,29H,12-13H2,1H3 |

InChI Key |

JHTYHNMJMLESBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Osm-LO-5 typically involves a series of chemical reactions that require precise conditions. The synthetic route often starts with the preparation of precursor compounds, followed by a series of reactions that include oxidation, reduction, and substitution processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and advanced technologies to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired output. Industrial production methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Osm-LO-5 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Osm-LO-5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and its use in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Osm-LO-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Analogues

| Property | This compound (C₇H₅FO₂) | Compound A (C₇H₅ClO₂) | Compound B (C₇H₆O₃) |

|---|---|---|---|

| Molecular Weight | 140.11 g/mol | 156.57 g/mol | 138.12 g/mol |

| Substituents | -F, -OH | -Cl, -OH | -OH, -COOH |

| LogP (iLOGP) | 1.23 | 1.78 | 0.95 |

| Solubility (mg/mL) | 1.21 | 0.89 | 3.45 |

| TPSA (Ų) | 37.3 | 37.3 | 74.6 |

| BBB Permeability | Yes | No | No |

| GI Absorption | High | Moderate | Low |

| Synthesis Yield | 48% | 35% (HCl reflux) | 62% (aqueous base) |

Key Findings :

Substituent Effects :

- Electron-Withdrawing Groups : The fluorine in this compound enhances BBB permeability compared to chlorine in Compound A, likely due to reduced steric hindrance and increased electronegativity .

- Hydrophilicity : Compound B’s carboxyl group (-COOH) increases solubility (3.45 mg/mL) but reduces logP (0.95), limiting membrane permeability .

Biological Performance :

- This compound’s BBB permeability is unique among analogues, suggesting fluorinated benzaldehydes may optimize CNS drug delivery.

- Compound A’s chlorine substitution lowers GI absorption, possibly due to metabolic instability .

Synthetic Efficiency :

- Compound B’s higher yield (62%) reflects milder reaction conditions (aqueous base vs. acetic acid for this compound), though scalability depends on substituent compatibility .

Research Implications

- Drug Design : Fluorinated derivatives like this compound offer advantages in CNS-targeted therapies, whereas carboxylated analogues (e.g., Compound B) suit hydrophilic drug formulations.

- Synthetic Optimization: Lower yields in halogenated compounds (this compound, Compound A) highlight the need for catalyst innovation to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.